molecular formula C16H16Cl2N2O4S B5518231 2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide

2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B5518231
M. Wt: 403.3 g/mol
InChI Key: MRTCHOLTCKEZIM-UFWORHAWSA-N
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Description

2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichloro, hydroxymethyl, methoxyphenyl, and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide typically involves multiple steps. One common approach is the condensation reaction between 2,6-dichloro-4-methylbenzenesulfonamide and 3-(hydroxymethyl)-4-methoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitro group results in an amine.

Scientific Research Applications

2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to proteins, thereby affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: A related compound with similar structural features but different functional groups.

    2,6-Dichlorophenol: Another similar compound with a hydroxyl group instead of a sulfonamide group.

Uniqueness

2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide is unique due to its combination of dichloro, hydroxymethyl, methoxyphenyl, and sulfonamide groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S/c1-10-5-13(17)16(14(18)6-10)25(22,23)20-19-8-11-3-4-15(24-2)12(7-11)9-21/h3-8,20-21H,9H2,1-2H3/b19-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTCHOLTCKEZIM-UFWORHAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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